molecular formula C13H11BrO2 B13315351 3-(6-Bromonaphthalen-2-yl)propanoic acid

3-(6-Bromonaphthalen-2-yl)propanoic acid

Cat. No.: B13315351
M. Wt: 279.13 g/mol
InChI Key: JMCUPEPDICTQEV-UHFFFAOYSA-N
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Description

3-(6-Bromonaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C13H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromonaphthalen-2-yl)propanoic acid typically involves the bromination of naphthalene followed by a series of reactions to introduce the propanoic acid group. One common method involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.

    Friedel-Crafts Acylation: The 6-bromonaphthalene undergoes Friedel-Crafts acylation with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromonaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The propanoic acid group can be oxidized to form different carboxylic acid derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include various carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

3-(6-Bromonaphthalen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Bromonaphthalen-2-yl)propanoic acid involves its interaction with various molecular targets. The bromine atom and the propanoic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Naproxen: (S)-(+)-2-(6-Methoxy-2-naphthyl)propanoic acid, a non-steroidal anti-inflammatory drug.

    (6-Bromonaphthalen-2-yl)boronic acid: A related compound with a boronic acid group instead of a propanoic acid group.

Uniqueness

3-(6-Bromonaphthalen-2-yl)propanoic acid is unique due to the presence of both a bromine atom and a propanoic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

3-(6-bromonaphthalen-2-yl)propanoic acid

InChI

InChI=1S/C13H11BrO2/c14-12-5-4-10-7-9(2-6-13(15)16)1-3-11(10)8-12/h1,3-5,7-8H,2,6H2,(H,15,16)

InChI Key

JMCUPEPDICTQEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1CCC(=O)O

Origin of Product

United States

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